molecular formula C16H14O5 B8674438 5-methoxycarbonyl-2-phenylmethoxybenzoic acid

5-methoxycarbonyl-2-phenylmethoxybenzoic acid

Cat. No.: B8674438
M. Wt: 286.28 g/mol
InChI Key: IZWNLPLYEITCTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methoxycarbonyl-2-phenylmethoxybenzoic acid is an organic compound that belongs to the class of benzoates It is characterized by a benzoic acid core with a benzyloxy group at the 4-position and a carboxy group at the 3-position, esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxycarbonyl-2-phenylmethoxybenzoic acid typically involves the esterification of 4-benzyloxy-3-carboxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. Another method involves the use of methyl 4-hydroxy-3-carboxybenzoate as a starting material, which is then subjected to benzylation using benzyl bromide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation ensures high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-methoxycarbonyl-2-phenylmethoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

5-methoxycarbonyl-2-phenylmethoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-methoxycarbonyl-2-phenylmethoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The benzyloxy group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy in biological applications .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,4,5-tris(benzyloxy)benzoate: Similar structure but with additional benzyloxy groups, leading to different chemical properties and applications.

    Methyl 4-hydroxy-3-carboxybenzoate: Lacks the benzyloxy group, resulting in different reactivity and biological activity.

Uniqueness

5-methoxycarbonyl-2-phenylmethoxybenzoic acid is unique due to the presence of both a benzyloxy group and a carboxy group on the benzoic acid core. This combination of functional groups provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in organic synthesis and pharmaceuticals.

Properties

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

IUPAC Name

5-methoxycarbonyl-2-phenylmethoxybenzoic acid

InChI

InChI=1S/C16H14O5/c1-20-16(19)12-7-8-14(13(9-12)15(17)18)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18)

InChI Key

IZWNLPLYEITCTM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1.4 gm (5.2 mmol) of methyl 4-benzyloxy-3-formylbenzoate (prepared by benzylation of methyl 3-formyl-4-hydroxybenzoate) in 25 mL of acetonitrile is added an aqueous solution of NaH2PO4.2H2O (268 mg, 1.68 mmol in 3 mL of water) and 2.8 mL (5 equiv) of 30% hydrogen peroxide. To this mixture is added dropwise an aqueous solution of 79% sodium chlorite (830 mg, 7.25 mmol of NaClO2 in 7 mL of water). After 2 hr at room temperature at room temperature, the reaction mixture is concentrated to remove most of the acetonitrile. The residue is taken up in water and acidified with aqueous HCl. The aqueous acidic solution is extracted with ethyl acetate several times. The combined extracts are washed with brine and dried over Na2SO4. Rotoevaporation of solvent gives 1.5 gm (5.2 mmol) of methyl 4-benzyloxy-3-carboxybenzoate.
Quantity
1.4 g
Type
reactant
Reaction Step One
[Compound]
Name
NaH2PO4.2H2O
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.